molecular formula C9H13N3O B1166011 2(1H)-Pyridinone,6-(1-piperazinyl)-(9CI) CAS No. 108122-24-3

2(1H)-Pyridinone,6-(1-piperazinyl)-(9CI)

Cat. No.: B1166011
CAS No.: 108122-24-3
M. Wt: 179.22 g/mol
InChI Key: VIVSVMDZZOIHMX-UHFFFAOYSA-N
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Description

2(1H)-Pyridinone,6-(1-piperazinyl)-(9CI) is a heterocyclic compound that features a pyridinone ring substituted with a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Pyridinone,6-(1-piperazinyl)-(9CI) typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods: Industrial production methods for this compound often involve parallel solid-phase synthesis and photocatalytic synthesis. These methods are advantageous due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2(1H)-Pyridinone,6-(1-piperazinyl)-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities.

Properties

CAS No.

108122-24-3

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

6-piperazin-1-yl-3H-pyridin-2-one

InChI

InChI=1S/C9H13N3O/c13-9-3-1-2-8(11-9)12-6-4-10-5-7-12/h1-2,10H,3-7H2

InChI Key

VIVSVMDZZOIHMX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC(=O)CC=C2

Origin of Product

United States

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